N-(2,4-dimethoxyphenyl)-N'-2-pyridinylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-2-pyridinylthiourea, commonly known as DPTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTU is a thiourea derivative and is widely used as a fungicide and herbicide. However, recent studies have shown that DPTU possesses various biochemical and physiological effects that make it a promising candidate for therapeutic interventions.
Mechanism of Action
The mechanism of action of DPTU is not well understood. However, studies have suggested that DPTU exerts its therapeutic effects by inhibiting the activity of specific enzymes involved in various biochemical pathways. For example, DPTU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. By inhibiting COX-2 activity, DPTU reduces inflammation and pain.
Biochemical and Physiological Effects:
DPTU has been found to possess various biochemical and physiological effects. Studies have shown that DPTU can reduce inflammation, inhibit tumor growth, and protect against neurodegenerative diseases. DPTU has also been found to possess antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of DPTU is its low toxicity. Studies have shown that DPTU is relatively safe and well-tolerated, even at high doses. This makes it an attractive candidate for further research and development. However, one of the limitations of DPTU is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on DPTU. One area of interest is the development of new antibiotics based on the antibacterial and antifungal properties of DPTU. Another area of interest is the development of new anti-inflammatory drugs based on the COX-2 inhibiting properties of DPTU. Additionally, further research is needed to better understand the mechanism of action of DPTU and its potential therapeutic applications in various fields of medicine.
Synthesis Methods
The synthesis of DPTU involves the reaction of 2,4-dimethoxyaniline with 2-pyridyl isothiocyanate. The reaction is carried out in the presence of anhydrous toluene and triethylamine, which acts as a base. The reaction mixture is heated to reflux for several hours, after which the product is obtained through filtration and recrystallization.
Scientific Research Applications
DPTU has been extensively studied for its therapeutic potential in various fields of medicine. Studies have shown that DPTU possesses anti-inflammatory, anti-tumor, and neuroprotective properties. DPTU has also been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-pyridin-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-18-10-6-7-11(12(9-10)19-2)16-14(20)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQOBAGJSYGSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-pyridin-2-ylthiourea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.